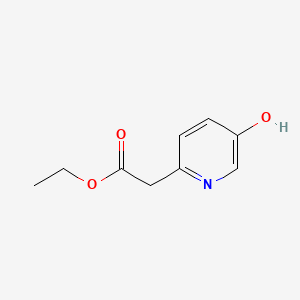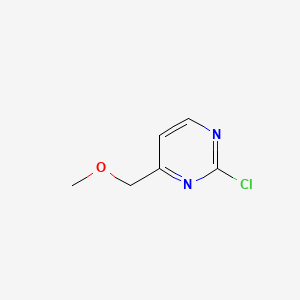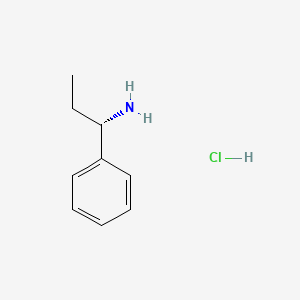
(S)-1-phenylpropan-1-amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis and Drug Formulation : Phenylpropanolamine hydrochloride can be analyzed quantitatively in drug formulations using gas chromatography, demonstrating its use in the pharmaceutical industry for quality control and formulation analysis (Hishta & Lauback, 1969).
Prodrug Carrier Research : Studies have explored the use of oxidized cellulose as a prodrug carrier for amine drugs like phenylpropanolamine hydrochloride. This involves covalently linking the drug to a biocompatible polymer, offering a potential macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).
Colorimetric Determination in Pharmaceuticals : Phenylpropanolamine hydrochloride can be determined in pharmaceutical products using a colorimetric method based on its reaction with ninhydrin. This method is suitable for products without other primary or secondary amines (Burke, Venturella, & Senkowski, 1974).
Study of Psychoactive Substances : Research includes the investigation of the metabolism and psychotomimetic activity of methoxylated 1-phenyl-2-aminopropanes, to which phenylpropanolamine hydrochloride is related. Such studies contribute to understanding the biochemical and pharmacological aspects of these substances (Zweig & Castagnoli, 1977).
Enantioselective Autocatalysis : Research in asymmetric synthesis demonstrates the enantioselective autocatalysis of (R)-1-phenylpropan-1-ol, a compound related to phenylpropanolamine hydrochloride. This highlights its importance in stereochemical studies and the production of enantiomerically pure compounds (ShengJian et al., 1993).
Enzymatic N-Demethylation Study : Enzymatic N-demethylation of tertiary amines related to phenylpropanolamine hydrochloride has been investigated, providing insights into drug metabolism and pharmacokinetics (Abdel-Monem, 1975).
Forensic Analysis : The compound has been involved in studies for forensic analysis, especially in the context of psychoactive substances. Understanding its chemical properties assists in the identification of novel psychoactive substances (Chapman, 2017).
Biocatalytic Synthesis : It has been used in transaminase-mediated synthesis for the production of pharmaceutically relevant compounds, demonstrating its role in environmentally friendly and efficient chemical synthesis (Lakó et al., 2020).
Analytical Techniques in Pharmaceuticals : High-pressure liquid chromatography has been applied to analyze phenylpropanolamine hydrochloride in pharmaceutical preparations, indicating its role in the development of analytical methodologies (Sprieck, 1974).
Drug Synthesis and Biological Activity : Studies on the synthesis and biological activity of derivatives of phenylpropanolamine hydrochloride provide insights into its pharmacological potential and its role in the development of new therapeutic agents (Gasparyan et al., 2015).
Eigenschaften
IUPAC Name |
(1S)-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659283 | |
| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
19146-52-2 | |
| Record name | Benzenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



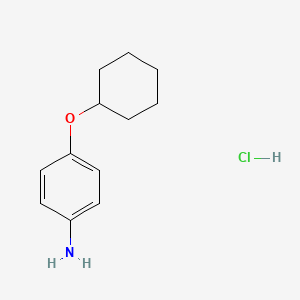
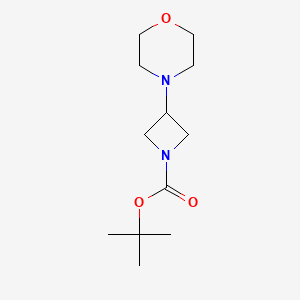

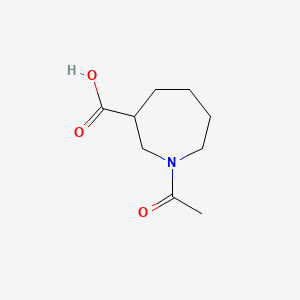
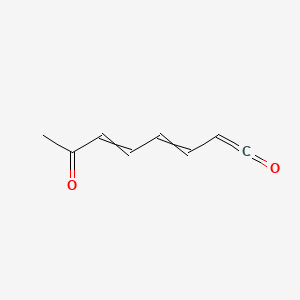


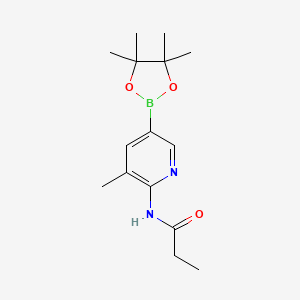
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
